molecular formula C20H21N3O2S B2807495 N-(4-ethoxyphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide CAS No. 338426-28-1

N-(4-ethoxyphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide

Cat. No. B2807495
CAS RN: 338426-28-1
M. Wt: 367.47
InChI Key: XEIPDHVOLKRJNU-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide, also known as EIMSA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EIMSA belongs to the class of sulfanylacetamide derivatives, which have been shown to possess various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Scientific Research Applications

Synthesis and Antiprotozoal Activity

Researchers have synthesized a series of new 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, demonstrating strong antiprotozoal activity against pathogens such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds exhibited IC50 values in the nanomolar range, surpassing the effectiveness of metronidazole, a standard treatment for these infections (Pérez‐Villanueva et al., 2013).

Pharmacological Evaluation for Anticancer and Antioxidant Activities

A study on heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives, including N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide, assessed their potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The findings indicated that these compounds have significant binding and inhibitory effects across various assays, suggesting their potential in cancer treatment and as antioxidants (Faheem, 2018).

Design and Synthesis of Glutaminase Inhibitors

The design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors were explored. These analogs showed promise in attenuating the growth of cancer cells, highlighting the potential application of such compounds in cancer therapy (Shukla et al., 2012).

Antimicrobial Activity of Novel Derivatives

New derivatives of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide were synthesized to evaluate their antimicrobial activity. These compounds demonstrated significant antibacterial and antifungal properties, suggesting their potential use in treating infections (Baviskar et al., 2013).

Anticancer Evaluation of Oxazoles

A novel series of 4-arylsulfonyl-1,3-oxazoles was synthesized and evaluated for their anticancer activities against a variety of cancer cell lines. Some compounds showed high activity against specific cancer subpanels, indicating their potential as anticancer agents (Zyabrev et al., 2022).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-3-25-17-11-9-16(10-12-17)22-19(24)14-26-20-21-13-18(23(20)2)15-7-5-4-6-8-15/h4-13H,3,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIPDHVOLKRJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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